5-Bromovaleronitrile
Overview
Description
5-Bromovaleronitrile: is an organic compound with the molecular formula C5H8BrN This compound . This compound is characterized by the presence of a bromine atom attached to the fifth carbon of a pentanenitrile chain. It is a colorless to light yellow liquid with a molecular weight of 162.03 g/mol .
Mechanism of Action
5-Bromovaleronitrile, also known as 5-Bromopentanenitrile, is a chemical compound with the molecular formula C5H8BrN . This article aims to provide a comprehensive overview of the mechanism of action of this compound, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Mode of Action
It is known to be used as a reactant in the preparation of other compounds .
Biochemical Pathways
It is used as a reactant in the synthesis of other compounds, such as a key intermediate benzyl (methyl)amino)pentanenitrile, which is used in the synthesis of N-methylcadaverine .
Biochemical Analysis
Biochemical Properties
5-Bromopentanenitrile plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, 5-Bromopentanenitrile can react with potassium cyanide to form 5-Bromovaleronitrile, which is a key intermediate in the synthesis of other nitrile compounds . The interactions of 5-Bromopentanenitrile with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates that participate in further biochemical transformations.
Cellular Effects
5-Bromopentanenitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 5-Bromopentanenitrile can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes . Additionally, 5-Bromopentanenitrile can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to alterations in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of 5-Bromopentanenitrile involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, 5-Bromopentanenitrile can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other substrates . Additionally, 5-Bromopentanenitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromopentanenitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopentanenitrile can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 5-Bromopentanenitrile in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-Bromopentanenitrile vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 5-Bromopentanenitrile have been associated with liver toxicity in animal models, characterized by increased levels of liver enzymes and histopathological changes . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
5-Bromopentanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. One of the key metabolic pathways involves its conversion to this compound through the action of cytochrome P450 enzymes . This conversion is crucial for the subsequent synthesis of other chemical compounds. Additionally, 5-Bromopentanenitrile can affect metabolic flux by altering the activity of enzymes involved in its metabolism, leading to changes in the levels of metabolites.
Transport and Distribution
The transport and distribution of 5-Bromopentanenitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 5-Bromopentanenitrile can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 5-Bromopentanenitrile within tissues is also influenced by its chemical properties, such as its lipophilicity and solubility.
Subcellular Localization
The subcellular localization of 5-Bromopentanenitrile is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments or organelles through the action of targeting signals or post-translational modifications. For example, 5-Bromopentanenitrile can be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . The subcellular localization of 5-Bromopentanenitrile can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromovaleronitrile can be synthesized through the reaction of 1,4-dibromobutane with sodium cyanide . The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromovaleronitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium cyanide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Various substituted pentanenitriles.
Reduction: 5-Aminopentanenitrile.
Oxidation: 5-Bromopentanoic acid.
Scientific Research Applications
Chemistry: 5-Bromovaleronitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of N-methylcadaverine and other alkylated derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of nitrile compounds on cellular processes. It is also explored for its potential use in the synthesis of biologically active molecules .
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. It serves as a building block for the synthesis of complex molecules used in various industrial applications .
Comparison with Similar Compounds
- 4-Bromobutyronitrile
- 3-Bromopropionitrile
- 5-Chlorovaleronitrile
- 7-Bromoheptanenitrile
Comparison: 5-Bromovaleronitrile is unique due to its specific chain length and the position of the bromine atom. Compared to 4-Bromobutyronitrile and 3-Bromopropionitrile, it has a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom at the fifth position also makes it distinct from 5-Chlorovaleronitrile and 7-Bromoheptanenitrile, which have different halogen atoms or chain lengths .
Properties
IUPAC Name |
5-bromopentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWWGAKVHCSAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202487 | |
Record name | 5-Bromopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5414-21-1 | |
Record name | 5-Bromovaleronitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5414-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromopentanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5414-21-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromopentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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